

In-Depth Technical Guide: Spectroscopic and Methodological Analysis of 5-Bromo-N-ethylnicotinamide

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Compound of Interest

Compound Name: 5-Bromo-N-ethylnicotinamide

Cat. No.: B064916

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the chemical compound **5-Bromo-N-ethylnicotinamide**. While direct, experimentally-verified spectral data for this specific molecule is not widely available in public databases, this document presents a robust, predictive analysis based on established principles of organic spectroscopy and data from closely related structural analogs. The information herein is designed to serve as a valuable resource for the synthesis, characterization, and application of this compound in a research and development setting.

Compound: **5-Bromo-N-ethylnicotinamide** CAS Number: 173999-48-9 Molecular Formula: $C_8H_9BrN_2O$ Molecular Weight: 229.07 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **5-Bromo-N-ethylnicotinamide**. These predictions are derived from the compound's structure, taking into account the electronic effects of the bromine substituent and the ethylamide group on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Provisional Assignment
~8.80	d	1H	Pyridine H-2
~8.45	dd	1H	Pyridine H-6
~8.10	t	1H	Pyridine H-4
~6.50	br s	1H	N-H
~3.45	q	2H	-CH ₂ -
~1.25	t	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Provisional Assignment
~165.0	C=O
~151.0	Pyridine C-2
~148.0	Pyridine C-6
~139.0	Pyridine C-4
~131.0	Pyridine C-3
~121.0	Pyridine C-5
~35.0	-CH ₂ -
~15.0	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H Stretch
~3050	Weak	Aromatic C-H Stretch
~2970, ~2880	Weak	Aliphatic C-H Stretch
~1660	Strong	C=O Stretch (Amide I)
~1590, ~1550	Medium	C=C & C=N Stretch (Pyridine Ring)
~1540	Medium	N-H Bend (Amide II)
~1020	Medium	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

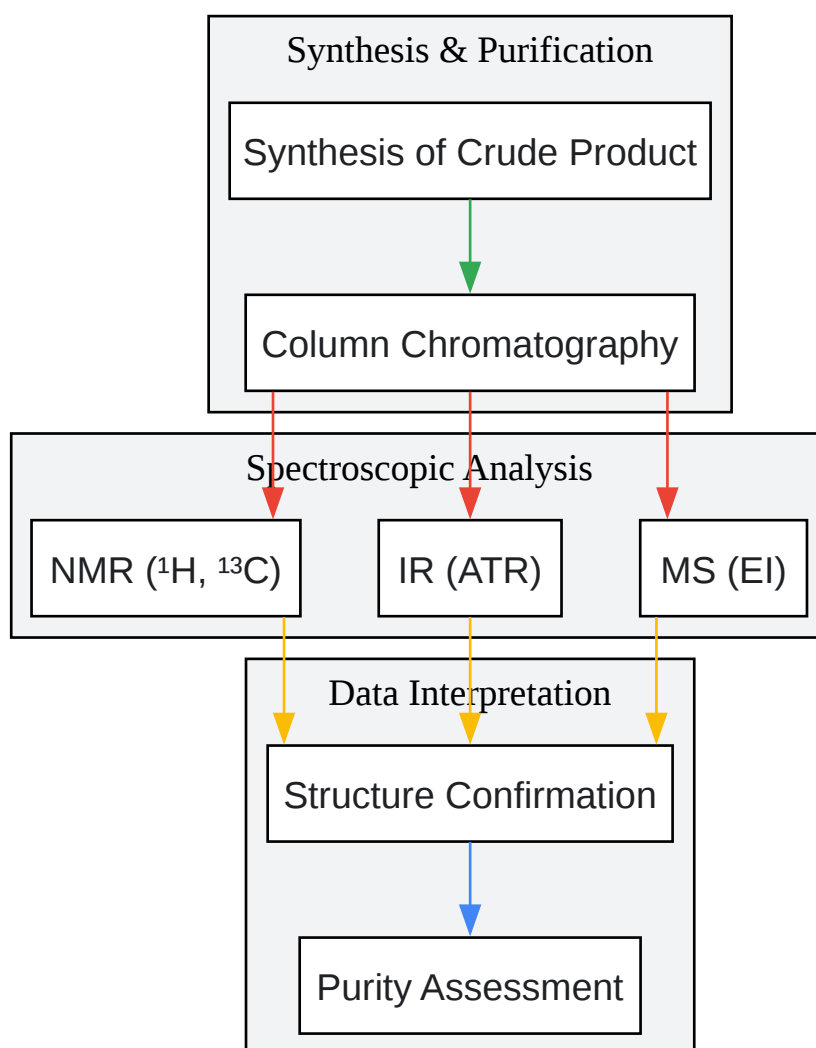
m/z	Relative Intensity	Assignment
229/231	High	[M] ⁺ (Characteristic isotopic pattern for Br)
200/202	Medium	[M - C ₂ H ₅] ⁺
184/186	High	[M - NHC ₂ H ₅] ⁺ (5-Bromonicotinoyl cation)
156/158	Medium	[M - CONHC ₂ H ₅] ⁺
105	Low	[184/186 - Br] ⁺
76	Medium	Pyridine fragment

Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic analysis of **5-Bromo-N-ethylnicotinamide**, reflecting standard laboratory practices for this class of compounds.

Synthesis of 5-Bromo-N-ethylnicotinamide

A common and effective method for the synthesis of **5-Bromo-N-ethylnicotinamide** is a two-step process starting from 5-bromonicotinic acid.



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